1-Cyclopropyl-2-ethylbenzene
Description
1-Cyclopropyl-2-ethylbenzene is a benzene derivative featuring a cyclopropyl group at the 1-position and an ethyl group at the 2-position. Its molecular formula is C₁₁H₁₄, with a molecular weight of 146.23 g/mol. The cyclopropyl substituent introduces unique steric and electronic effects due to its strained three-membered ring structure, while the ethyl group contributes steric bulk and moderate electron-donating inductive effects. This compound is structurally analogous to other disubstituted benzenes, such as 1-ethyl-2-methylbenzene (CAS 611-14-3) and 1-cyclopropyl-2-methylbenzene , but differs in substituent composition and spatial arrangement.
For example, cyclopropyl-substituted benzenes are often explored in medicinal chemistry for their conformational rigidity and metabolic stability .
Properties
Molecular Formula |
C11H14 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
1-cyclopropyl-2-ethylbenzene |
InChI |
InChI=1S/C11H14/c1-2-9-5-3-4-6-11(9)10-7-8-10/h3-6,10H,2,7-8H2,1H3 |
InChI Key |
GOKPKRJRVBDXNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-ethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclopropyl ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve distillation and recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-ethylbenzene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound to its corresponding cyclopropyl ethylbenzene derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopropyl ethylbenzene derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
1-Cyclopropyl-2-ethylbenzene has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its effects on various biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-ethylbenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: The specific pathways depend on the functional groups present and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-cyclopropyl-2-ethylbenzene with key structural analogs, highlighting differences in substituents, molecular properties, and reactivity:
Key Differences:
Electronic Effects: The cyclopropyl group exerts a mild electron-withdrawing effect via conjugation, contrasting with the electron-donating ethyl group. Chlorine in 1-chloro-2-cyclopropylbenzene strongly deactivates the benzene ring, directing electrophilic attacks to the meta position, whereas ethyl/cyclopropyl substituents in the target compound may favor para/ortho substitution .
Steric Effects :
- The cyclopropane ring introduces significant steric strain, reducing rotational freedom around the benzene ring. This rigidity may improve thermal stability compared to linear alkyl substituents like ethyl or methyl .
Applications :
- Ethyl-methyl derivatives (e.g., 1-ethyl-2-methylbenzene) are common intermediates in fragrance and polymer industries due to their volatility .
- Cyclopropyl-containing analogs are prioritized in drug discovery for their resistance to oxidative metabolism, as seen in benzimidazole derivatives .
Research Findings and Implications
- Synthetic Challenges : Cyclopropane rings require specialized reagents (e.g., Simmons-Smith) for synthesis, increasing the complexity of producing this compound compared to ethyl/methyl analogs .
- Stability Studies : Cyclopropyl groups are prone to ring-opening under acidic conditions, a vulnerability absent in ethyl/methyl-substituted benzenes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
